2-(2,3,4-Trifluorophenyl)propan-2-amine
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Overview
Description
2-(2,3,4-Trifluorophenyl)propan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluorophenyl)propan-2-amine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of the nitrostyrene intermediate using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrostyrene intermediate can be reduced to the amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the amine from nitrostyrene.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,3,4-Trifluorophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trifluorophenyl)propan-2-amine: Similar structure but with different fluorine substitution pattern.
1-(2,4,6-Trifluorophenyl)propan-2-amine: Another isomer with a different substitution pattern.
Uniqueness
2-(2,3,4-Trifluorophenyl)propan-2-amine is unique due to its specific trifluoromethyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
2-(2,3,4-trifluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H10F3N/c1-9(2,13)5-3-4-6(10)8(12)7(5)11/h3-4H,13H2,1-2H3 |
InChI Key |
WKVWKPOZKQVTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
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